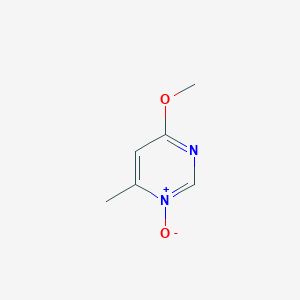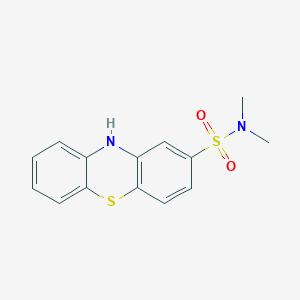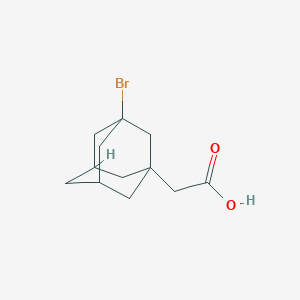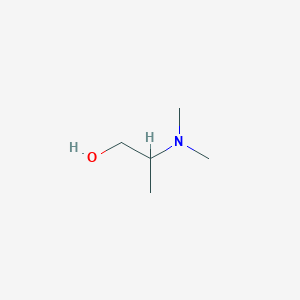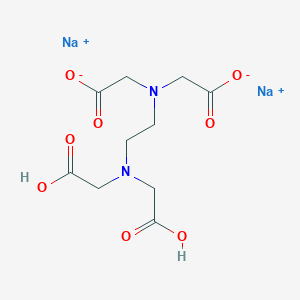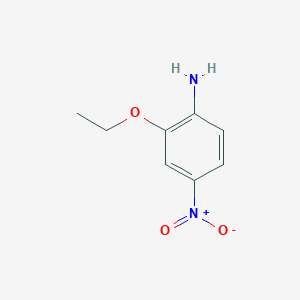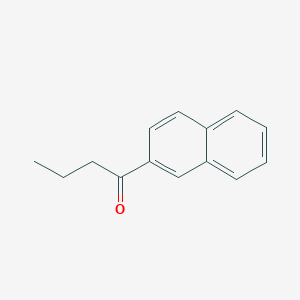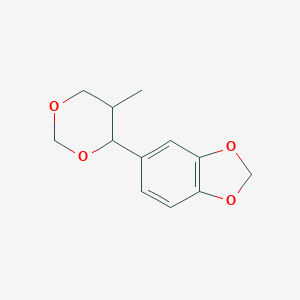
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole, also known as MDBD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MDBD belongs to the family of benzodioxole derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is not fully understood. However, it has been proposed that 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been reported to inhibit the activity of protein kinase C, a signaling molecule that plays a role in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. Additionally, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective option for research studies. However, one limitation of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
For research on 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole could include:
1. Studying the mechanism of action of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to identify its molecular targets and signaling pathways.
2. Investigating the efficacy of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole in animal models of cancer and fungal infections.
3. Developing novel formulations of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to improve its solubility and bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole to determine its optimal dosage and administration route.
5. Exploring the potential synergistic effects of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole with other anticancer and antifungal agents.
In conclusion, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities, and its mechanism of action is currently being studied. Future research on 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole could lead to the development of novel therapies for cancer and fungal infections.
Métodos De Síntesis
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole can be synthesized through a multistep process that involves the reaction of 5-methyl-1,3-dioxan-4-ol with 1,3-benzodioxole under acidic conditions. The resulting product is then purified through column chromatography to obtain pure 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole. The synthesis method of 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for cancer therapy. Additionally, 5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole has been studied for its potential use as an antifungal agent against Candida albicans, a common fungal pathogen that causes infections in humans.
Propiedades
Número CAS |
134-38-3 |
|---|---|
Nombre del producto |
5-(5-Methyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-(5-methyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-8-5-13-6-16-12(8)9-2-3-10-11(4-9)15-7-14-10/h2-4,8,12H,5-7H2,1H3 |
Clave InChI |
VSBPRBXTUAKKSY-UHFFFAOYSA-N |
SMILES |
CC1COCOC1C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1COCOC1C2=CC3=C(C=C2)OCO3 |
Otros números CAS |
134-38-3 |
Sinónimos |
safroxan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



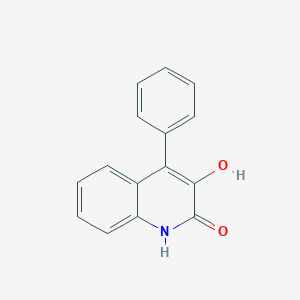
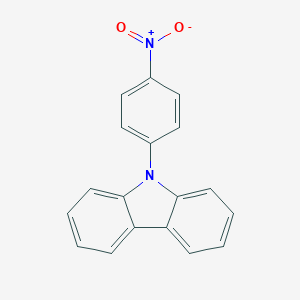
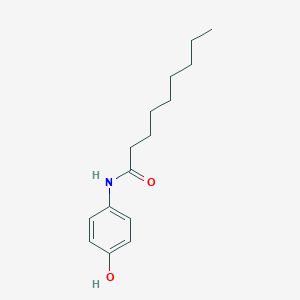
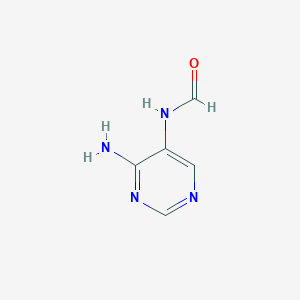
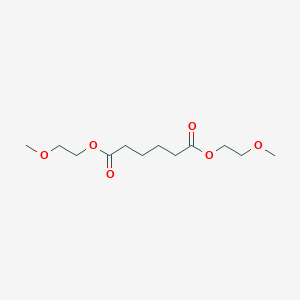
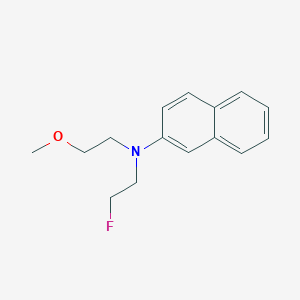
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
